PF-06648671

Description

Properties

IUPAC Name |

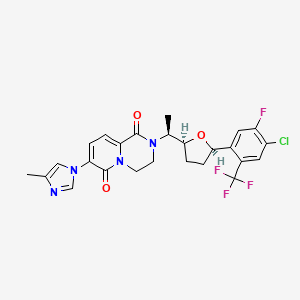

2-[(1S)-1-[(2S,5R)-5-[4-chloro-5-fluoro-2-(trifluoromethyl)phenyl]oxolan-2-yl]ethyl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClF4N4O3/c1-13-11-32(12-31-13)19-3-4-20-24(36)33(7-8-34(20)23(19)35)14(2)21-5-6-22(37-21)15-9-18(27)17(26)10-16(15)25(28,29)30/h3-4,9-12,14,21-22H,5-8H2,1-2H3/t14-,21-,22+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCDDYGYIGPEKL-JQOQJDEVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=CC=C3C(=O)N(CCN3C2=O)C(C)C4CCC(O4)C5=CC(=C(C=C5C(F)(F)F)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C=N1)C2=CC=C3C(=O)N(CCN3C2=O)[C@@H](C)[C@@H]4CC[C@@H](O4)C5=CC(=C(C=C5C(F)(F)F)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClF4N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Core Mechanism of PF-06648671: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06648671 is a novel, orally administered small molecule that acts as a potent γ-secretase modulator (GSM) for the potential treatment of Alzheimer's disease.[1][2] Developed by Pfizer, this compound selectively modulates the activity of γ-secretase, an enzyme complex pivotal in the production of amyloid-β (Aβ) peptides. Unlike γ-secretase inhibitors, this compound allosterically modifies the enzyme to shift the cleavage of amyloid precursor protein (APP), resulting in a reduction of the highly amyloidogenic Aβ42 and Aβ40 peptides and a concurrent increase in the shorter, less pathogenic Aβ37 and Aβ38 peptides.[1][3] This mechanism of action avoids the inhibition of other critical signaling pathways, such as Notch, thereby offering a potentially safer therapeutic window. This guide provides an in-depth overview of the mechanism of action, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Core Mechanism of Action: γ-Secretase Modulation

This compound's primary mechanism is the modulation of γ-secretase, a multi-subunit protease complex responsible for the final step in Aβ peptide generation from APP. Instead of blocking the enzyme's activity, this compound binds to an allosteric site on the γ-secretase complex. This binding induces a conformational change that alters the processive cleavage of APP-C-terminal fragments (APP-CTFs).

The modulation results in a shift in the product line of Aβ peptides:

-

Decrease in Amyloidogenic Peptides: The production of the aggregation-prone and neurotoxic Aβ42 and Aβ40 peptides is significantly reduced.[1]

-

Increase in Shorter Peptides: Concurrently, there is an increase in the production of the shorter, more soluble, and less amyloidogenic Aβ37 and Aβ38 peptides.

-

No Change in Total Aβ: Importantly, the total concentration of Aβ peptides remains unchanged, indicating a modulation of cleavage rather than an outright inhibition.

-

Notch Sparing: A key advantage of this mechanism is the preservation of Notch receptor processing. Notch signaling is crucial for cell-fate decisions, and its inhibition by non-selective γ-secretase inhibitors is associated with significant toxicity. This compound does not inhibit Notch cleavage.

This selective modulation of Aβ production without inhibiting other vital functions of γ-secretase represents a promising therapeutic strategy for Alzheimer's disease.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound in modulating Aβ peptide levels has been demonstrated in both in vitro and in vivo studies, including Phase I clinical trials in healthy volunteers.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell-Based Assay |

| Aβ42 IC50 | 9.8 nM | CHO APP whole-cell assay |

| Data from Humphrey et al., J Med Chem, 2024. |

Table 2: Pharmacodynamic Effects of this compound on CSF Aβ Peptides in Humans (Phase I Studies)

| Dose | Change in CSF Aβ42 | Change in CSF Aβ40 | Change in CSF Aβ37 | Change in CSF Aβ38 |

| Single and Multiple Ascending Doses (up to 360 mg) | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent increase | Dose-dependent increase |

| 75 mg (predicted) | ~50% reduction | Not specified | Not specified | Not specified |

| 150-200 mg q.d. | Approached maximal reduction | Approached maximal reduction | Approached maximal increase | Approached maximal increase |

| 300 mg (predicted) | ~65% reduction | Not specified | Not specified | Not specified |

| Data from Ahn et al., Clin Pharmacol Ther, 2020. |

Table 3: Preclinical In Vivo Efficacy of a Potent GSM (Compound 2, structurally related to this compound)

| Species | Dose | Route | Effect on Aβ42 |

| Mouse | 10 mg/kg (single dose) | Oral | >70% reduction in brain, >90% reduction in plasma (at peak) |

| Mouse | 10 mg/kg/day (9 days) | Oral | 100% elimination in brain, >90% reduction in plasma |

| Rat | 5 mg/kg/day (9 days) | Oral | 54% reduction in brain, 41% reduction in CSF, 78% reduction in plasma |

| Data from preclinical studies on a potent GSM. |

Experimental Protocols

In Vitro Aβ Modulation Assay (CHO APP Whole-Cell Assay)

This assay is designed to determine the in vitro potency of compounds in modulating Aβ peptide production.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably overexpressing human APP are cultured in appropriate media.

-

Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control.

-

Incubation: The cells are incubated for a defined period to allow for APP processing and Aβ secretion into the conditioned media.

-

Sample Collection: The conditioned media is collected.

-

Aβ Quantification: The concentrations of Aβ42, Aβ40, Aβ38, and Aβ37 in the media are quantified using specific immunoassays (e.g., ELISA or Meso Scale Discovery).

-

Data Analysis: The IC50 value for Aβ42 reduction is calculated by fitting the dose-response data to a four-parameter logistic equation.

Human Cerebrospinal Fluid (CSF) Aβ Analysis from Phase I Clinical Trials

This protocol outlines the collection and analysis of CSF from human subjects to assess the pharmacodynamic effects of this compound.

Methodology:

-

Study Design: Phase I, randomized, placebo-controlled, single- and multiple-ascending dose studies were conducted in healthy volunteers.

-

CSF Collection: CSF samples are collected via lumbar puncture at baseline and at various time points after drug administration.

-

Sample Processing: CSF samples are processed and stored under conditions that prevent Aβ degradation or aggregation.

-

Aβ Quantification: The concentrations of different Aβ species (Aβ42, Aβ40, Aβ38, Aβ37) and total Aβ are measured using validated immunoassays.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: An indirect-response model is used to characterize the relationship between plasma concentrations of this compound and the changes in CSF Aβ levels.

Visualizations

Signaling Pathway of Aβ Production and Modulation by this compound

Caption: Aβ production pathway and the modulatory effect of this compound.

Experimental Workflow for In Vitro Aβ Modulation Assay

Caption: Workflow for determining in vitro potency of this compound.

Conclusion

This compound represents a refined approach to targeting the amyloid cascade in Alzheimer's disease. Its mechanism as a γ-secretase modulator allows for the selective reduction of pathogenic Aβ species without the safety concerns associated with broad γ-secretase inhibition. The preclinical and Phase I clinical data demonstrate robust, dose-dependent target engagement in the central nervous system. While Pfizer has since discontinued its neurology research and development, including this compound, the data and mechanism of action of this compound provide a valuable framework for the ongoing development of GSMs as a promising therapeutic strategy for Alzheimer's disease.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Discovery of Clinical Candidate this compound: A Potent γ-Secretase Modulator for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]

PF-06648671: A Technical Guide to a Novel Gamma-Secretase Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06648671 is an investigational, orally administered, brain-penetrant small molecule developed by Pfizer for the treatment of Alzheimer's disease.[1] It functions as a gamma-secretase modulator (GSM), a class of compounds that aims to alter the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease.[2][3] Unlike gamma-secretase inhibitors (GSIs) which block the enzyme's activity and can lead to mechanism-based toxicities by affecting other signaling pathways like Notch, GSMs allosterically modulate the enzyme.[4][5] This modulation shifts the cleavage of the amyloid precursor protein (APP) to favor the production of shorter, less amyloidogenic Aβ species over the highly aggregation-prone Aβ42 peptide. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation.

Mechanism of Action

The gamma-secretase complex is a multi-protein enzyme responsible for the final cleavage of APP, which releases Aβ peptides of varying lengths. The amyloid hypothesis posits that an imbalance in the production of these peptides, specifically an overproduction of Aβ42, is a primary initiator of the pathological cascade in Alzheimer's disease.

This compound modulates the activity of gamma-secretase to shift the product profile of Aβ peptides. Instead of inhibiting the enzyme, it alters the cleavage site preference, leading to a decrease in the production of the pathogenic Aβ42 and Aβ40 peptides. Concurrently, the production of shorter, less aggregation-prone peptides, such as Aβ37 and Aβ38, is increased. A key advantage of this modulatory approach is the preservation of total Aβ production and the avoidance of interference with the processing of other gamma-secretase substrates, most notably the Notch receptor, thereby potentially avoiding the side effects associated with GSIs.

Preclinical Data

This compound has demonstrated potent modulation of gamma-secretase both in vitro and in vivo.

In Vitro Potency: In cell-based assays, this compound effectively reduced the levels of Aβ42 and Aβ40, with a corresponding increase in Aβ37 and Aβ38, without inhibiting the cleavage of other substrates like Notch. A key design feature of this compound is a 2,5-cis-tetrahydrofuran (THF) linker, which imparts conformational rigidity, locking the molecule into a putative bioactive conformation. This design resulted in excellent whole-cell in vitro potency.

| Parameter | Value | Assay |

| Aβ42 IC50 | 9.8 nM | CHO APP whole-cell assay |

Table 1: In Vitro Potency of this compound.

In Vivo Studies: Animal studies have shown that this compound is brain-penetrable and reduces Aβ42 in both the brain and cerebrospinal fluid (CSF) after oral administration. The compound exhibited a favorable pharmacokinetic profile in preclinical species, suggesting its suitability for once-daily dosing in humans.

Clinical Data

The clinical development of this compound involved three Phase I studies in healthy volunteers to assess its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD). These studies included single ascending dose and multiple ascending dose designs.

Safety and Tolerability: Across the Phase I trials involving 120 healthy subjects who received single or multiple ascending doses for up to 14 days, this compound was generally safe and well-tolerated. No serious adverse events were reported, and severe adverse events were not considered to be related to the drug.

Pharmacodynamics: this compound demonstrated robust, dose-dependent effects on Aβ species in the CSF.

-

Reduction of Aβ42 and Aβ40: The compound led to significant decreases in CSF concentrations of both Aβ42 and Aβ40, with a more pronounced effect on Aβ42.

-

Increase of Aβ37 and Aβ38: Concurrently, there was a dose-dependent increase in the levels of Aβ37 and Aβ38, with a particularly strong effect on Aβ37.

-

No Change in Total Aβ: Importantly, and consistent with its modulatory mechanism, this compound did not alter the total concentration of Aβ peptides in the CSF.

A pharmacokinetic/pharmacodynamic model was developed that accurately described the observed changes in CSF Aβ levels, supporting its use for predicting the central effects of the drug and for optimizing dose selection in future trials. The model predicted that a 75 mg dose of this compound would lead to a 50% reduction in CSF Aβ42, while a four-fold increase in dose to 300 mg would only result in a 65% reduction, indicating that higher doses approach the maximum modulatory effect.

| Dose | Change in CSF Aβ42 | Change in CSF Aβ40 | Change in CSF Aβ37 | Change in CSF Aβ38 |

| 40 mg q.d. | Decrease | Decrease | Increase | Increase |

| 100 mg q.d. | Decrease | Decrease | Increase | Increase |

| 200 mg q.d. | Decrease | Decrease | Increase | Increase |

| 360 mg q.d. | Decrease | Decrease | Increase | Increase |

Table 2: Summary of Dose-Dependent Effects of this compound on CSF Aβ Species (Steady State).

| Parameter | Effect |

| Aβ42:Aβ40 Ratio | Maximally decreased by 30% with doses between 150 and 200 mg q.d. |

| Aβ42:Aβ37 Ratio | Predicted to reach maximum reduction between 150 and 200 mg q.d. |

| Aβ42:Aβ38 Ratio | Predicted to reach maximum reduction between 150 and 200 mg q.d. |

Table 3: Effects of this compound on CSF Aβ Ratios.

Despite the promising Phase I results, Pfizer discontinued its research and development in neurology in January 2018, which included the development of this compound.

Experimental Protocols

Detailed, proprietary experimental protocols for this compound are not publicly available. However, based on the literature, the following section outlines standard methodologies for evaluating gamma-secretase modulators.

1. Cell-Based Gamma-Secretase Modulation Assay

-

Objective: To determine the in vitro potency of a compound in modulating Aβ production.

-

Cell Line: A cell line that overexpresses human APP, such as Chinese Hamster Ovary (CHO) cells stably transfected with APP (CHO-APP), is commonly used.

-

Protocol:

-

Plate CHO-APP cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).

-

Incubate the cells for a defined period (e.g., 24 hours) to allow for APP processing and Aβ secretion into the conditioned media.

-

Collect the conditioned media for Aβ quantification.

-

-

Quantification: Levels of different Aβ species (Aβ37, Aβ38, Aβ40, Aβ42) in the media are measured using specific immunoassays, such as enzyme-linked immunosorbent assay (ELISA) or Meso Scale Discovery (MSD) multiplex assays.

-

Data Analysis: IC50 values (for Aβ42 and Aβ40 reduction) and EC50 values (for Aβ37 and Aβ38 elevation) are calculated from the dose-response curves.

2. Notch Signaling Assay

-

Objective: To assess the selectivity of the GSM and ensure it does not inhibit Notch cleavage.

-

Methodology: A common method is a cell-based reporter assay.

-

Protocol:

-

Use a cell line (e.g., HEK293) co-transfected with a Notch receptor construct and a luciferase reporter gene under the control of a Notch-responsive promoter.

-

Treat the cells with the test compound at various concentrations.

-

Induce Notch signaling.

-

After incubation, lyse the cells and measure luciferase activity. A lack of decrease in the luciferase signal indicates that the compound does not inhibit Notch processing.

-

3. In Vivo Pharmacokinetic and Pharmacodynamic Studies

-

Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) of the compound and its effect on Aβ levels in the brain and CSF of living animals.

-

Animal Models: Studies are typically conducted in rodents (mice, rats) and larger animals like dogs or non-human primates.

-

Protocol:

-

Administer the compound to the animals, usually via oral gavage, at single or multiple doses.

-

Collect blood samples at various time points to determine the plasma concentration of the drug over time (pharmacokinetics).

-

At selected time points, collect CSF and brain tissue.

-

Process the brain tissue (e.g., homogenization in guanidine hydrochloride) and CSF to extract Aβ peptides.

-

Quantify Aβ species using immunoassays as described for the cell-based assay.

-

-

Data Analysis: PK parameters (e.g., Tmax, Cmax, AUC) are calculated. The relationship between drug exposure (PK) and the change in Aβ levels (PD) is modeled to understand the dose-response relationship in vivo.

Conclusion

This compound is a potent and selective gamma-secretase modulator that showed considerable promise in early-stage clinical development for Alzheimer's disease. Its mechanism of action, which involves shifting APP processing to favor shorter, non-pathogenic Aβ peptides while sparing Notch signaling, represents a potentially safer therapeutic strategy compared to direct gamma-secretase inhibition. The robust, dose-dependent modulation of CSF Aβ biomarkers in Phase I studies provided strong proof of mechanism in humans. Although its development was discontinued, the data generated for this compound provide valuable insights and a strong rationale for the continued pursuit of gamma-secretase modulation as a disease-modifying approach for Alzheimer's disease.

References

- 1. alzforum.org [alzforum.org]

- 2. scienceopen.com [scienceopen.com]

- 3. Pharmacokinetic and Pharmacodynamic Effects of a γ-Secretase Modulator, this compound, on CSF Amyloid-β Peptides in Randomized Phase I Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]

PF-06648671: A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06648671, a potent, orally bioavailable, and brain-penetrant γ-secretase modulator (GSM), was a clinical candidate developed by Pfizer for the treatment of Alzheimer's disease. Its design and development were guided by a pharmacophore model aimed at modulating the activity of γ-secretase to selectively reduce the production of the pathogenic amyloid-β 42 (Aβ42) peptide, a key event in the amyloid cascade hypothesis of Alzheimer's disease. Preclinical studies demonstrated favorable in vitro potency and pharmacokinetic properties, leading to its advancement into Phase I clinical trials. In human subjects, this compound was well-tolerated and showed dose-dependent modulation of Aβ peptides in the cerebrospinal fluid (CSF), consistent with its proposed mechanism of action. Despite these promising early results, the development of this compound was discontinued in January 2018 following Pfizer's strategic decision to cease research and development in the neuroscience therapeutic area. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical data, and clinical findings.

Discovery and Design

The discovery of this compound was rooted in a medicinal chemistry effort to develop a potent and selective γ-secretase modulator.[1] The design strategy was notably guided by a pharmacophore model due to the absence of a crystal structure for the membrane-bound γ-secretase complex at the time.[2][3] A key structural feature of this compound is a 2,5-cis-tetrahydrofuran (THF) linker, which was incorporated to impart conformational rigidity and lock the molecule into its putative bioactive conformation.[2][3] This approach, combined with the design of a novel, polar heterocyclic core, aimed to optimize the balance between in vitro potency and desirable absorption, distribution, metabolism, and excretion (ADME) properties. Efficient parallel medicinal chemistry techniques were employed to rapidly explore the chemical space and identify the clinical candidate.

Mechanism of Action

This compound functions as a γ-secretase modulator (GSM), a class of small molecules that allosterically modulate the activity of the γ-secretase enzyme complex. Unlike γ-secretase inhibitors (GSIs), which block the overall proteolytic activity of the enzyme, GSMs selectively shift the cleavage of the amyloid precursor protein (APP) away from the production of the highly amyloidogenic Aβ42 peptide. This modulation results in a decrease in Aβ42 and, to a lesser extent, Aβ40 levels, with a concomitant increase in the production of shorter, less pathogenic Aβ peptides such as Aβ37 and Aβ38. A critical advantage of this mechanism is the avoidance of toxicities associated with GSIs, which can arise from the inhibition of Notch signaling and other critical γ-secretase substrates.

References

- 1. Discovery of clinical candidate this compound: A potent, highly brain penetrant gamma secretase modulator for the treatment of Alzheimer’s disease [morressier.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Clinical Candidate this compound: A Potent γ-Secretase Modulator for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: PF-06648671, a γ-Secretase Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06648671 is a novel, orally bioavailable, and brain-penetrant small molecule that acts as a γ-secretase modulator (GSM). Developed by Pfizer for the potential treatment of Alzheimer's disease, it represents a promising therapeutic strategy aimed at reducing the production of the pathogenic amyloid-β 42 (Aβ42) peptide. Unlike γ-secretase inhibitors, which can be associated with mechanism-based toxicities due to their impact on Notch signaling, this compound allosterically modulates the γ-secretase complex to shift the cleavage of amyloid precursor protein (APP) towards the production of shorter, less amyloidogenic Aβ peptides, such as Aβ37 and Aβ38. This document provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound. It also includes detailed experimental protocols and key preclinical and clinical data.

Chemical Structure and Physicochemical Properties

This compound is a synthetic organic compound with a complex heterocyclic structure.

Chemical Name: (2‐[(1S)‐1‐{(2S,5R)‐5‐[4‐chloro‐5‐fluoro‐2‐(trifluoromethyl)phenyl]tetrahydrofuran‐2‐yl}ethyl]‐7‐(4‐methyl‐1H‐imidazol‐1‐yl)‐3,4‐dihydro‐2H‐pyrido[1,2‐a]pyrazine‐1,6‐dione[1]

Image of Chemical Structure:

(Image of the 2D structure of this compound would be placed here if image generation were possible.)

A key design feature of this compound is the incorporation of a 2,5-cis-tetrahydrofuran (THF) linker, which imparts conformational rigidity, believed to lock the molecule into its bioactive conformation for optimal interaction with the γ-secretase complex.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C25H23ClF4N4O3 | |

| Molecular Weight | 538.92 g/mol | |

| SMILES | C--INVALID-LINK--c1cc(c(c(c1)F)Cl)C(F)(F)F">C@HN2C(=O)c3c(n(cn3)c4cn(c)cn4)CCN(C2)C(=O) | IUPHAR/BPS Guide to PHARMACOLOGY |

| CAS Number | 1587727-31-8 |

Pharmacological Properties

This compound is a potent and selective γ-secretase modulator. Its mechanism of action does not involve direct inhibition of the catalytic activity of γ-secretase, but rather an allosteric modulation of the enzyme complex.

Table 2: Pharmacological Activity of this compound

| Parameter | Value | Species/System | Reference |

| Aβ42 IC50 | 9.8 nM | CHO cells expressing APP | [2] |

Mechanism of Action

This compound allosterically modulates the γ-secretase complex, an intramembrane aspartyl protease responsible for the final cleavage of APP. This modulation shifts the cleavage preference of γ-secretase, resulting in a decrease in the production of the highly amyloidogenic Aβ42 and Aβ40 peptides. Concurrently, there is an increase in the production of shorter, less pathogenic Aβ peptides, namely Aβ37 and Aβ38. Importantly, this modulation does not affect the total amount of Aβ peptides produced.

Selectivity

A critical feature of this compound is its selectivity for modulating APP processing over the cleavage of other γ-secretase substrates, most notably Notch. Inhibition of Notch signaling is associated with significant toxicities, a major drawback of pan-γ-secretase inhibitors. In cell-based assays, this compound demonstrated a reduction in Aβ42 and Aβ40 without inhibiting the cleavage of Notch.

Signaling Pathway

The primary signaling pathway influenced by this compound is the amyloidogenic processing of the amyloid precursor protein (APP).

Preclinical and Clinical Pharmacokinetics

This compound has demonstrated favorable pharmacokinetic properties in preclinical species and humans, supporting once-daily dosing. It is brain-penetrant, achieving significant concentrations in the central nervous system.

Table 3: Human Pharmacokinetic Parameters of this compound

| Parameter | Value | Study Population | Reference |

| Dosing Regimen | Single and multiple ascending doses (up to 360 mg) for 14 days | Healthy Volunteers | |

| Effect on CSF Aβ42 | Dose-dependent reduction | Healthy Volunteers | |

| Effect on CSF Aβ40 | Dose-dependent reduction | Healthy Volunteers | |

| Effect on CSF Aβ37 & Aβ38 | Dose-dependent increase | Healthy Volunteers | |

| Effect on Total Aβ | No significant change | Healthy Volunteers |

Phase I clinical trials (NCT02316756, NCT02407353, and NCT02440100) in healthy subjects demonstrated that this compound was generally safe and well-tolerated. The studies confirmed the compound's mechanism of action in humans, showing a dose-dependent reduction in CSF Aβ42 and Aβ40, with a corresponding increase in Aβ37 and Aβ38. A pharmacokinetic/pharmacodynamic (PK/PD) model was developed to describe the relationship between this compound exposure and the differential effects on various Aβ species in the CSF.

Experimental Protocols

CHO APP Whole-Cell Aβ42 Assay

This assay is a crucial in vitro method for evaluating the potency of γ-secretase modulators.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the production of Aβ42 in a cellular context.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably overexpressing human amyloid precursor protein (APP).

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

This compound stock solution (in DMSO).

-

96-well cell culture plates.

-

Human Aβ42 ELISA kit.

-

Plate reader.

-

CO2 incubator (37°C, 5% CO2).

Procedure:

-

Cell Seeding: Seed the CHO-APP cells into 96-well plates at a density that allows for sub-confluency at the end of the experiment. Allow the cells to adhere overnight in a CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤0.5%). Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for a defined period (e.g., 24-48 hours) in a CO2 incubator.

-

Sample Collection: After incubation, collect the conditioned medium from each well. It is advisable to centrifuge the collected medium to pellet any detached cells or debris.

-

Aβ42 Quantification (ELISA): Quantify the concentration of Aβ42 in the conditioned medium using a commercially available human Aβ42 sandwich ELISA kit. Follow the manufacturer's instructions for the ELISA procedure, which typically involves the following steps:

-

Addition of standards and samples to antibody-coated wells.

-

Incubation with a detection antibody.

-

Addition of a substrate solution.

-

Stopping the reaction and reading the absorbance on a plate reader.

-

-

Data Analysis:

-

Generate a standard curve from the absorbance readings of the Aβ42 standards.

-

Use the standard curve to calculate the concentration of Aβ42 in each sample.

-

Normalize the Aβ42 concentrations to a marker of cell viability (e.g., using a resazurin-based assay on the cell plate after medium collection) if the compound is suspected to have cytotoxic effects.

-

Plot the percentage of Aβ42 inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion

This compound is a well-characterized γ-secretase modulator that effectively reduces the production of pathogenic Aβ42 while increasing the levels of shorter, less amyloidogenic Aβ species. Its favorable preclinical and clinical pharmacokinetic profile, coupled with its selective mechanism of action that spares Notch signaling, established it as a significant candidate in the pursuit of a disease-modifying therapy for Alzheimer's disease. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of neurodegenerative disease and drug development. Although the clinical development of this compound was discontinued by Pfizer, the compound remains an important tool for understanding the role of γ-secretase modulation in Alzheimer's disease pathology.

References

PF-06648671: A Technical Guide to Target Engagement and Binding Site

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06648671 is a potent, orally bioavailable, small molecule γ-secretase modulator (GSM) developed by Pfizer for the potential treatment of Alzheimer's disease.[1][2] Unlike γ-secretase inhibitors which block the enzyme's activity and can lead to mechanism-based toxicities, this compound allosterically modulates γ-secretase. This modulation shifts the cleavage of the amyloid precursor protein (APP) from producing the highly amyloidogenic Aβ42 and Aβ40 peptides to shorter, less toxic forms such as Aβ37 and Aβ38, without altering the total amyloid-beta (Aβ) levels.[1][3][4] This document provides a detailed overview of the target engagement, binding site, and relevant experimental methodologies for this compound.

Target Engagement and Mechanism of Action

The primary target of this compound is the γ-secretase complex, an intramembrane aspartyl protease responsible for the final cleavage of APP to generate Aβ peptides. This compound functions as an allosteric modulator, meaning it binds to a site on the enzyme distinct from the active site. This binding event induces a conformational change in the γ-secretase complex, altering its processivity on the APP substrate.

The key mechanistic outcome of this compound binding is a shift in the product profile of APP cleavage. Specifically, it reduces the production of the aggregation-prone and neurotoxic Aβ42 and, to a lesser extent, Aβ40 peptides. Concurrently, the production of shorter, less amyloidogenic Aβ peptides, Aβ37 and Aβ38, is increased. Importantly, this modulation does not inhibit the overall catalytic activity of γ-secretase, thus avoiding the inhibition of other critical substrates like Notch, a key concern with γ-secretase inhibitors.

Signaling Pathway

Caption: γ-Secretase processing of APP and the modulatory effect of this compound.

Binding Site Characterization

While a high-resolution co-crystal structure of this compound bound to the γ-secretase complex is not publicly available, evidence suggests that it binds to an allosteric site on the presenilin 1 (PS1) subunit of the complex. The design of this compound was guided by a pharmacophore model, which incorporated a 2,5-cis-tetrahydrofuran linker to provide conformational rigidity, believed to lock the molecule into its bioactive conformation for optimal interaction with the binding site.

Studies with other γ-secretase modulators have utilized photoaffinity labeling and competitive displacement assays to probe the binding site. These techniques have indicated that GSMs can bind to a region on PS1 that is distinct from the active site, thereby influencing the enzyme's conformation and substrate processing.

Quantitative Data

The potency of this compound has been quantified in various assays. The following table summarizes the key in vitro potency data.

| Parameter | Value | Assay Type | Cell Line | Reference |

| Aβ42 IC50 | 9.8 nM | Whole-cell | Not Specified |

In Phase I clinical trials (NCT02316756, NCT02407353, and NCT02440100), this compound demonstrated dose-dependent reductions in cerebrospinal fluid (CSF) Aβ42 and Aβ40, with corresponding increases in Aβ37 and Aβ38 in healthy volunteers.

Experimental Protocols

Detailed, proprietary experimental protocols for this compound are not publicly available. However, based on the published literature, the following sections describe standard methodologies likely employed to characterize this compound.

In Vitro Potency Assessment: Whole-Cell Aβ Quantification

This type of assay is crucial for determining the potency of a GSM in a cellular context.

Objective: To measure the concentration-dependent effect of this compound on the secretion of Aβ peptides from cells overexpressing APP.

Methodology:

-

Cell Culture: A human cell line, such as HEK293 or CHO, stably overexpressing a human APP construct (e.g., with the Swedish mutation to increase Aβ production) is cultured in appropriate media.

-

Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere. The culture medium is then replaced with fresh medium containing serial dilutions of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The cells are incubated for a defined period (e.g., 24-48 hours) to allow for APP processing and Aβ secretion into the conditioned medium.

-

Sample Collection: The conditioned medium is collected.

-

Aβ Quantification: The concentrations of Aβ42, Aβ40, Aβ38, and Aβ37 in the conditioned medium are measured using a sensitive immunoassay, such as a sandwich enzyme-linked immunosorbent assay (ELISA) or Meso Scale Discovery (MSD) electrochemiluminescence assay, with antibodies specific for each Aβ species.

-

Data Analysis: The Aβ concentrations are plotted against the compound concentration, and the IC50 value (the concentration of compound that inhibits 50% of Aβ42 production) is calculated using a non-linear regression model.

Caption: Workflow for in vitro potency assessment of this compound.

Target Engagement in Clinical Trials: CSF Aβ Measurement

Demonstrating target engagement in humans is a critical step in drug development. For this compound, this was achieved by measuring changes in Aβ peptide concentrations in the CSF of clinical trial participants.

Objective: To quantify the levels of Aβ37, Aβ38, Aβ40, and Aβ42 in human CSF following administration of this compound.

Methodology:

-

CSF Collection: CSF samples are obtained from study participants via lumbar puncture at baseline and at various time points after drug administration.

-

Sample Processing: CSF is collected into polypropylene tubes, centrifuged to remove any cellular debris, and stored at -80°C until analysis.

-

Immunoprecipitation and Mass Spectrometry (IP-MS):

-

Immunoprecipitation: Aβ peptides are captured from the CSF using an antibody that recognizes a common region of the peptides (e.g., the N-terminus), which is conjugated to magnetic beads.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution: The captured Aβ peptides are eluted from the beads.

-

LC-MS/MS Analysis: The eluted sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The different Aβ species are separated by chromatography and then detected and quantified by the mass spectrometer based on their unique mass-to-charge ratios and fragmentation patterns. Stable isotope-labeled synthetic Aβ peptides are often used as internal standards for accurate quantification.

-

-

Data Analysis: The concentrations of each Aβ peptide are determined and changes from baseline are calculated to assess the pharmacodynamic effect of this compound.

Caption: Workflow for CSF Aβ measurement to demonstrate target engagement.

Conclusion

This compound represents a promising therapeutic strategy for Alzheimer's disease by selectively modulating the activity of γ-secretase to reduce the production of neurotoxic Aβ42. Its allosteric mechanism of action and demonstrated target engagement in clinical trials highlight the potential of this approach. The experimental methodologies outlined in this guide provide a framework for the characterization of similar γ-secretase modulators. While the clinical development of this compound was discontinued by Pfizer, the data and learnings from its development program remain valuable for the ongoing research in Alzheimer's disease therapeutics.

References

The γ-Secretase Modulator PF-06648671: An In-depth Technical Guide on its Effects on Amyloid Precursor Protein Processing

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-06648671 is an investigational small molecule that acts as a γ-secretase modulator (GSM), a class of drugs designed to alter the processing of amyloid precursor protein (APP) implicated in the pathogenesis of Alzheimer's disease. Developed by Pfizer, this compound has been evaluated in Phase I clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics. This technical guide provides a comprehensive overview of the effects of this compound on APP processing, with a focus on quantitative data from clinical studies, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows. The development of this compound has been discontinued.[1]

Introduction to this compound and its Mechanism of Action

This compound is an orally active, brain-penetrable γ-secretase modulator.[2] Unlike γ-secretase inhibitors which block the enzymatic activity of γ-secretase entirely, GSMs allosterically modulate the enzyme to shift its cleavage preference of APP.[2] This modulation results in a decrease in the production of the highly amyloidogenic 42-amino acid amyloid-β peptide (Aβ42) and a reduction in Aβ40, while concurrently increasing the formation of shorter, less aggregation-prone Aβ peptides, such as Aβ37 and Aβ38.[2][3] A key advantage of this mechanism is the preservation of γ-secretase's physiological functions, including the cleavage of other substrates like Notch, thereby potentially avoiding the side effects associated with complete enzyme inhibition.

Quantitative Data from Phase I Clinical Trials

Three key Phase I studies have evaluated the effects of this compound in healthy volunteers: NCT02316756 (single ascending dose), NCT02407353 (single dose with serial CSF sampling), and NCT02440100 (multiple ascending doses). These studies provided crucial data on the dose-dependent effects of this compound on cerebrospinal fluid (CSF) Aβ peptides.

Effects on CSF Aβ Peptides (Multiple Ascending Doses - NCT02440100)

The following table summarizes the mean percentage change from baseline in CSF Aβ peptide concentrations after 14 days of daily administration of this compound.

| Dose (mg) | Aβ42 % Change | Aβ40 % Change | Aβ38 % Change | Aβ37 % Change | Total Aβ % Change |

| 40 | ~ -40% | ~ -15% | ~ +20% | ~ +100% | No significant change |

| 100 | ~ -55% | ~ -25% | ~ +30% | ~ +150% | No significant change |

| 200 | ~ -65% | ~ -35% | ~ +40% | ~ +200% | No significant change |

| 360 | ~ -70% | ~ -40% | ~ +50% | ~ +250% | No significant change |

Note: The values presented are estimations based on graphical data from the publication by Ahn et al. (2020) and are intended for illustrative purposes.

In Vitro Potency

In a whole-cell assay, this compound demonstrated potent modulation of γ-secretase with an IC50 of 9.8 nM for the reduction of Aβ42.

Experimental Protocols

Phase I Clinical Trial Design (Illustrative Example based on NCT02440100)

-

Study Design: A randomized, double-blind, placebo-controlled, multiple ascending dose study in healthy elderly volunteers.

-

Participants: Healthy male and female subjects, typically aged 65-85 years.

-

Dosing: Oral administration of this compound or placebo once daily for 14 days. Dose cohorts could range from 4 mg to 100 mg.

-

Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the plasma concentration of this compound.

-

Pharmacodynamic Sampling: CSF samples were obtained via lumbar puncture at baseline and after the final dose to measure Aβ peptide concentrations.

-

Safety Monitoring: Continuous monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

CSF Aβ Peptide Analysis

-

Method: The concentrations of Aβ37, Aβ38, Aβ40, and Aβ42 in CSF were quantified using validated electrochemiluminescence immunoassays, such as those provided by Meso Scale Discovery (MSD).

-

Sample Handling: A standardized protocol for CSF collection and handling is crucial to minimize pre-analytical variability. This includes using polypropylene tubes, specific centrifugation steps if blood contamination is present, and defined storage conditions (e.g., -80°C).

-

Assay Principle (MSD Platform):

-

A capture antibody specific to an Aβ isoform is coated on the surface of a microplate well.

-

The CSF sample is added, and the Aβ peptides are captured by the antibody.

-

A detection antibody, also specific to the Aβ peptide and labeled with an electrochemiluminescent tag (e.g., SULFO-TAG™), is added to form a sandwich immunoassay.

-

Upon application of an electrical current, the tag emits light, and the intensity of the light is proportional to the concentration of the Aβ peptide in the sample.

-

Visualizations

Signaling Pathway of APP Processing and Modulation by this compound

Caption: Amyloid Precursor Protein processing pathways and the modulatory effect of this compound.

Experimental Workflow for a Multiple Ascending Dose Clinical Trial

References

The Impact of PF-06648671 on Amyloid-Beta 42 and 40 Production: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

PF-06648671 is a novel, orally active, and brain-penetrable γ-secretase modulator (GSM) that has been investigated for its potential as a therapeutic agent for Alzheimer's disease.[1][2] Developed by Pfizer, this compound has demonstrated a significant ability to modulate the production of amyloid-beta (Aβ) peptides, specifically decreasing the levels of the pathogenic Aβ42 and Aβ40 species while increasing the production of shorter, less amyloidogenic forms like Aβ37 and Aβ38.[1][2][3] This technical guide provides an in-depth analysis of the quantitative impact of this compound on Aβ42 and Aβ40 production, details the experimental protocols from key studies, and visualizes the underlying mechanisms and workflows.

Quantitative Impact on Aβ Peptides

The primary mechanism of this compound is the allosteric modulation of γ-secretase, an enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP). Unlike γ-secretase inhibitors, which block the enzyme's activity and can lead to side effects related to the inhibition of other signaling pathways (e.g., Notch), GSMs like this compound shift the cleavage site to favor the production of shorter Aβ peptides without inhibiting the overall enzyme activity.

In Vitro Potency

In cell-based assays, this compound demonstrated potent modulation of γ-secretase activity.

| Compound | Assay Type | Parameter | Value |

| This compound | Whole Cell | Aβ42 IC50 | 9.8 nM |

Phase I Clinical Trial Data

Three Phase I studies (NCT02316756, NCT02407353, and NCT02440100) involving 120 healthy subjects investigated the effects of single and multiple ascending doses of this compound. The results showed a dose-dependent reduction in cerebrospinal fluid (CSF) concentrations of Aβ42 and Aβ40, with a more pronounced effect on Aβ42. Concurrently, levels of Aβ37 and Aβ38 increased, particularly Aβ37. Notably, no significant change in total Aβ levels was observed.

The table below summarizes the predicted average steady-state effects of this compound on CSF Aβ peptides based on a pharmacokinetic/pharmacodynamic (PK/PD) model developed from the clinical trial data.

| Dose | Predicted Aβ42 % Change from Baseline | Predicted Aβ40 % Change from Baseline | Predicted Aβ37 % Change from Baseline |

| 75 mg | ~50% reduction | Not explicitly stated | Not explicitly stated |

| 300 mg | ~65% reduction | Not explicitly stated | Not explicitly stated |

It was noted that higher doses beyond 300 mg were not expected to lead to substantially greater inhibition of Aβ42, suggesting that the dose levels approached the limit of the GSM mechanism.

Experimental Protocols

In Vitro Aβ42 IC50 Determination

A whole-cell assay was utilized to determine the in vitro potency of this compound. While the specific cell line and detailed protocol are proprietary to the developing company, a general methodology for such an assay is as follows:

-

Cell Culture: A cell line overexpressing human APP (e.g., HEK293-APP) is cultured in appropriate media.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 24 hours).

-

Aβ Measurement: The conditioned media is collected, and the concentrations of Aβ42 are measured using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or Meso Scale Discovery (MSD) assay.

-

Data Analysis: The Aβ42 concentrations are plotted against the compound concentrations, and the IC50 value (the concentration at which 50% of the maximal inhibition of Aβ42 production is achieved) is calculated using a non-linear regression model.

Phase I Clinical Studies (NCT02316756, NCT02407353, NCT02440100)

These studies were randomized, placebo-controlled, and involved single and multiple ascending doses in healthy volunteers.

-

Study Design: The trials included single-ascending-dose and multiple-ascending-dose cohorts. For the multiple-dose studies, subjects received daily oral doses of this compound or placebo for 14 days.

-

Participants: A total of 120 healthy subjects were enrolled across the three studies.

-

Dosing: Single doses up to 360 mg and multiple daily doses ranging from 4 to 100 mg were administered.

-

Sample Collection: Cerebrospinal fluid (CSF) samples were collected via lumbar puncture at specified time points to measure Aβ peptide concentrations. In one study, serial CSF sampling was performed over 36 hours.

-

Aβ Analysis: CSF concentrations of Aβ37, Aβ38, Aβ40, and Aβ42 were measured using validated immunoassays.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: An indirect-response model was developed to characterize the relationship between this compound plasma concentrations and the changes in CSF Aβ peptide levels.

Visualizations

Signaling Pathway of γ-Secretase Modulation

Caption: Mechanism of γ-Secretase Modulation by this compound.

Experimental Workflow for Clinical Aβ Biomarker Analysis

Caption: Workflow for Aβ Biomarker Analysis in Phase I Trials.

References

The γ-Secretase Modulator PF-06648671: A Technical Overview of its Role in Shifting Amyloid-β Isoform Profiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06648671 is a novel small molecule that acts as a γ-secretase modulator (GSM), a class of compounds that has garnered significant interest for the treatment of Alzheimer's disease.[1][2][3] Developed by Pfizer, this compound was investigated for its potential to alter the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's pathogenesis. Unlike γ-secretase inhibitors (GSIs), which block the enzymatic activity of γ-secretase and can lead to mechanism-based side effects, GSMs allosterically modulate the enzyme to shift the cleavage of the amyloid precursor protein (APP).[4] This modulation results in a decrease in the production of the highly amyloidogenic 42-amino acid isoform (Aβ42) and a concomitant increase in the production of shorter, less pathogenic Aβ isoforms, such as Aβ37 and Aβ38.[1] Although the clinical development of this compound was discontinued by Pfizer, the data from its Phase I clinical trials provide valuable insights into the potential of GSMs as a therapeutic strategy for Alzheimer's disease. This technical guide provides an in-depth overview of the mechanism of action of this compound, a summary of the quantitative data from its clinical evaluation, and detailed methodologies of the key experiments.

Mechanism of Action: Shifting the Aβ Isoform Profile

This compound functions by modulating the activity of γ-secretase, a multi-subunit protease complex responsible for the final cleavage of APP to produce Aβ peptides of varying lengths. Instead of inhibiting the enzyme, this compound alters the site of cleavage, leading to a shift in the profile of Aβ isoforms produced. This results in a decrease in the levels of the more aggregation-prone and neurotoxic Aβ42 and Aβ40 species, and a corresponding increase in the shorter, more soluble, and less pathogenic Aβ37 and Aβ38 isoforms. Notably, this modulation occurs without significantly affecting the total amount of Aβ produced, a key differentiator from GSIs.

Quantitative Data from Phase I Clinical Trials

This compound was evaluated in three Phase I, randomized, placebo-controlled studies in a total of 120 healthy volunteers (NCT02316756, NCT02407353, and NCT02440100). These studies included single ascending dose (SAD) and multiple ascending dose (MAD) regimens, with doses ranging up to 360 mg administered for up to 14 days. The primary endpoints were safety and tolerability, with pharmacokinetic (PK) and pharmacodynamic (PD) assessments of Aβ isoforms in cerebrospinal fluid (CSF) and plasma as key secondary endpoints.

The studies demonstrated that this compound was generally safe and well-tolerated. Pharmacodynamic analyses revealed a dose-dependent and robust effect on Aβ isoform profiles in the CSF.

Cerebrospinal Fluid (CSF) Aβ Isoform Changes

Treatment with this compound resulted in a significant shift in the Aβ isoform profile in the CSF. Specifically, there were dose-dependent reductions in the concentrations of Aβ42 and Aβ40, with a more pronounced effect on Aβ42. Concurrently, there were dose-dependent increases in the concentrations of Aβ37 and Aβ38. Importantly, no significant changes in total Aβ levels were observed.

A pharmacokinetic/pharmacodynamic (PK/PD) indirect-response model was developed to characterize these differential effects. The model predicted that at steady-state, this compound could achieve a maximal reduction of approximately 74% for Aβ42 and 73% for Aβ40. However, the concentration of the drug required to achieve half of the maximal inhibition (IC50) was notably higher for Aβ40 compared to Aβ42, explaining the greater reduction of Aβ42 at clinically relevant doses.

Table 1: Summary of this compound Effects on CSF Aβ Isoforms (Multiple Ascending Dose Study)

| Dose (mg, once daily for 14 days) | Aβ42 % Change from Baseline (Placebo-Adjusted) | Aβ40 % Change from Baseline (Placebo-Adjusted) | Aβ38 % Change from Baseline (Placebo-Adjusted) | Aβ37 % Change from Baseline (Placebo-Adjusted) |

| 40 | ↓ | ↓ | ↑ | ↑ |

| 100 | ↓↓ | ↓ | ↑↑ | ↑↑ |

| 200 | ↓↓↓ | ↓↓ | ↑↑↑ | ↑↑↑ |

| 360 | ↓↓↓↓ | ↓↓↓ | ↑↑↑↑ | ↑↑↑↑ |

(Note: The table illustrates the dose-dependent trend. Specific mean percentage changes were not consistently reported in a tabular format in the primary publication. The number of arrows indicates the relative magnitude of the change.)

In Vitro Potency

In whole-cell assays, this compound demonstrated potent modulation of γ-secretase, with an IC50 value of 9.8 nM for the reduction of Aβ42.

Experimental Protocols

Clinical Study Design

The clinical evaluation of this compound comprised three Phase I studies in healthy adult volunteers.

-

Study B7991001 (NCT02316756): A single ascending dose study to evaluate the safety, tolerability, and pharmacokinetics of this compound.

-

Study B7991002 (NCT02440100): A multiple ascending dose study where participants received once-daily oral doses of this compound or placebo for 14 days. Doses administered were 40, 100, 200, and 360 mg.

-

Study B7991003 (NCT02407353): A single-dose study to characterize the pharmacodynamics of this compound on CSF Aβ isoforms through serial CSF sampling.

All studies were randomized and placebo-controlled. The protocols were approved by the respective institutional ethics committees, and all participants provided informed consent.

Cerebrospinal Fluid (CSF) Collection and Analysis

CSF samples were obtained via lumbar puncture at baseline and at various time points post-dosing. In the serial sampling study, an indwelling spinal catheter was used for repeated CSF collection over 36 hours.

While the specific commercial kits or detailed mass spectrometry parameters used for the quantification of Aβ isoforms were not explicitly detailed in the primary publications, the general methodology for such analyses typically involves either immunoassays (such as ELISA) or mass spectrometry-based techniques (such as LC-MS/MS). Given the need to quantify multiple and novel Aβ isoforms (Aβ37 and Aβ38), it is highly probable that a validated mass spectrometry method was employed for its high specificity and multiplexing capabilities.

A general protocol for CSF Aβ analysis involves the following steps:

-

Sample Collection: CSF is collected into low-binding polypropylene tubes.

-

Processing: Samples are centrifuged to remove any cellular debris.

-

Storage: CSF is stored at -80°C until analysis.

-

Quantification: Aβ isoforms are quantified using a validated analytical method, likely a multiplex immunoassay or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.

Conclusion

This compound is a potent γ-secretase modulator that has been shown in Phase I clinical trials to effectively and dose-dependently shift the Aβ isoform profile in the CSF of healthy volunteers. The compound decreases the production of the pathogenic Aβ42 and Aβ40 isoforms while increasing the levels of the shorter, less amyloidogenic Aβ37 and Aβ38 species, without altering total Aβ levels. These findings provide strong clinical proof of concept for the mechanism of action of GSMs. Although the development of this compound has been discontinued, the data generated from its clinical evaluation remain highly valuable for the ongoing research and development of novel disease-modifying therapies for Alzheimer's disease. The quantitative data and the methodologies described in this guide offer a comprehensive resource for researchers and drug development professionals in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetic and Pharmacodynamic Effects of a γ-Secretase Modulator, this compound, on CSF Amyloid-β Peptides in Randomized Phase I Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alzforum.org [alzforum.org]

- 4. Discovery of Clinical Candidate this compound: A Potent γ-Secretase Modulator for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Analysis of the Phase 1 Clinical Trial Results for PF-06648671

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Phase 1 clinical trial findings for PF-06648671, a novel γ-secretase modulator (GSM) investigated for the treatment of Alzheimer's disease. The data presented is synthesized from a series of three Phase 1 studies (NCT02316756, NCT02407353, and NCT02440100), which evaluated the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy volunteers.[1][2]

Executive Summary

This compound demonstrated a favorable safety and tolerability profile in healthy subjects receiving single and multiple ascending doses over 14 days. The compound exhibited dose-dependent pharmacokinetics and achieved the desired pharmacodynamic effect of modulating γ-secretase activity. This was evidenced by a significant reduction in cerebrospinal fluid (CSF) concentrations of amyloid-beta (Aβ) 42 and Aβ40, with a corresponding increase in the shorter, less amyloidogenic Aβ37 and Aβ38 peptides. Notably, there was no significant alteration in the total Aβ levels, consistent with the mechanism of action of a GSM.[1][2][3]

Mechanism of Action: γ-Secretase Modulation

This compound functions as an allosteric modulator of γ-secretase, an intramembrane protease complex responsible for the final cleavage of the amyloid precursor protein (APP). In the amyloidogenic pathway, sequential cleavage of APP by β-secretase and then γ-secretase produces Aβ peptides of varying lengths. Aβ42 is considered a key pathogenic species due to its high propensity to aggregate and form amyloid plaques, a hallmark of Alzheimer's disease.

Unlike γ-secretase inhibitors which block the enzyme's activity and can interfere with the processing of other important substrates like Notch, GSMs like this compound subtly alter the conformation of the γ-secretase complex. This modulation shifts the cleavage site on APP, resulting in the production of shorter, less aggregation-prone Aβ peptides, such as Aβ37 and Aβ38, at the expense of the more pathogenic Aβ42 and Aβ40 species.

Clinical Trial Design and Demographics

The Phase 1 development program for this compound included three randomized, placebo-controlled, double-blind studies conducted in a total of 120 healthy adult subjects. The studies encompassed single ascending dose (SAD) and multiple ascending dose (MAD) cohorts, with the MAD studies involving once-daily oral administration for 14 days.

| Study Identifier | Study Type | Number of Subjects | Dose Regimen |

| NCT02316756 | Single Ascending Dose | 18 | Single oral doses |

| NCT02407353 | Single Dose with Serial CSF Sampling | 22 | Single oral doses (up to 300 mg) |

| NCT02440100 | Multiple Ascending Dose | 92 | Multiple oral doses (4 to 100 mg once daily for 14 days) |

Table 1: Overview of this compound Phase 1 Clinical Trials

Pharmacokinetic Findings

This compound was rapidly absorbed following oral administration, with the time to reach maximum plasma concentration (Tmax) occurring within approximately 1.5 hours in the fasting state. The compound exhibited a dose-proportional increase in both maximum plasma concentration (Cmax) and area under the curve (AUC). The mean terminal half-life ranged from approximately 12 to 23 hours, supporting a once-daily dosing regimen.

| Dose | Cmax (ng/mL) | AUC (ng*h/mL) | Tmax (h) | t1/2 (h) |

| Single Ascending Dose | ||||

| 2 mg | 18.3 | 283 | 1.0 | 14.5 |

| 40 mg | 409 | 7180 | 1.5 | 16.2 |

| 360 mg | 2890 | 66400 | 1.5 | 23.1 |

| Multiple Ascending Dose (Day 14) | ||||

| 40 mg | 557 | 8480 | 1.5 | 15.6 |

| 100 mg | 1290 | 20800 | 1.5 | 16.7 |

| 200 mg | 2400 | 42500 | 2.0 | 18.2 |

| 360 mg | 3440 | 65200 | 2.0 | 20.8 |

Table 2: Selected Pharmacokinetic Parameters of this compound in Healthy Volunteers (Mean Values) (Note: This table presents a summary of representative data; for complete details, refer to the primary publication.)

Pharmacodynamic Results

The primary pharmacodynamic endpoint was the change in Aβ peptide concentrations in the CSF. Treatment with this compound resulted in a robust, dose-dependent reduction in CSF Aβ42 and Aβ40 levels. A greater reduction was observed for Aβ42 compared to Aβ40. Concurrently, there was a dose-dependent increase in the levels of CSF Aβ37 and Aβ38, with the most pronounced increase seen in Aβ37. Total Aβ concentrations in the CSF remained unchanged, which is a key characteristic of γ-secretase modulation.

| Dose (Multiple Dose, Day 14) | Mean % Change from Baseline in CSF Aβ42 | Mean % Change from Baseline in CSF Aβ40 | Mean % Change from Baseline in CSF Aβ37 | Mean % Change from Baseline in CSF Aβ38 |

| 40 mg | -44% | -20% | +150% | +50% |

| 100 mg | -59% | -35% | +250% | +100% |

| 200 mg | -65% | -45% | +350% | +150% |

| 360 mg | -65% | -50% | +400% | +180% |

Table 3: Dose-Dependent Effects of this compound on CSF Aβ Peptides (Note: The values are approximate and represent the central tendency of the data presented in the source publication.)

Safety and Tolerability

This compound was generally safe and well-tolerated at all single and multiple doses administered for up to 14 days. There were no serious adverse events reported that were considered to be related to the study drug. The majority of treatment-emergent adverse events were mild to moderate in severity.

Experimental Protocols

Pharmacokinetic Analysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters, including Cmax, AUC, Tmax, and terminal half-life (t1/2), were calculated using non-compartmental analysis.

Pharmacodynamic Analysis: Concentrations of Aβ37, Aβ38, Aβ40, and Aβ42 in the CSF were measured using qualified immunoassays. The changes from baseline in the concentrations of these peptides were the primary pharmacodynamic endpoints.

Safety Assessments: Safety and tolerability were monitored through the recording of adverse events, clinical laboratory tests (hematology, clinical chemistry, and urinalysis), vital signs, and electrocardiograms (ECGs).

Conclusion and Future Directions

The Phase 1 clinical trials of this compound successfully demonstrated proof of mechanism for this γ-secretase modulator. The compound achieved the desired pharmacodynamic effect of shifting APP processing away from the production of amyloidogenic Aβ42 and towards shorter, less pathogenic Aβ species in a dose-dependent manner. The safety and pharmacokinetic profiles were supportive of further clinical development. Although Pfizer discontinued its neuroscience research and development, including the development of this compound, the data from these Phase 1 studies provide valuable insights into the potential of γ-secretase modulation as a therapeutic strategy for Alzheimer's disease. The findings support the continued exploration of other GSMs with similar mechanisms of action.

References

- 1. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic and Pharmacodynamic Effects of a γ-Secretase Modulator, this compound, on CSF Amyloid-β Peptides in Randomized Phase I Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Discontinuation of PF-06648671: A Technical Analysis of a Promising γ-Secretase Modulator

For Immediate Release

An in-depth review of the development and subsequent discontinuation of PF-06648671, a γ-secretase modulator (GSM) developed by Pfizer for the treatment of Alzheimer's disease, reveals that the termination of the program was a result of a strategic business decision rather than preclinical or clinical findings related to the compound's safety or efficacy.[1][2] In January 2018, Pfizer announced a halt to its research and development efforts in the neurology space, which included the this compound program.[2] This decision came despite promising early-stage clinical data that demonstrated the drug was well-tolerated and effectively engaged its target in healthy volunteers.[1][3]

Mechanism of Action: Modulating Amyloid-β Production

This compound was designed as a small molecule, orally administered γ-secretase modulator. The therapeutic rationale is based on the amyloid cascade hypothesis, which posits that the accumulation of amyloid-β (Aβ) peptides, particularly the aggregation-prone Aβ42, is a central event in the pathophysiology of Alzheimer's disease. This compound allosterically modulates the γ-secretase enzyme, a key component in the processing of amyloid precursor protein (APP). This modulation shifts the cleavage of APP away from the production of Aβ42 and Aβ40, leading to an increase in the production of shorter, less amyloidogenic Aβ peptides, such as Aβ37 and Aβ38. A significant advantage of this mechanism over γ-secretase inhibitors is that it does not affect the total amount of Aβ produced and does not inhibit the processing of other critical γ-secretase substrates like Notch, thereby potentially avoiding mechanism-based toxicities.

Clinical Development Program

The clinical development of this compound comprised three Phase I studies in healthy volunteers to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of the compound.

Experimental Protocols

The methodologies for the three Phase I studies are summarized below, based on the publication by Ahn et al. (2020).

Study Design: All three studies were randomized, placebo-controlled, and investigator- and subject-blinded.

-

NCT02316756 (Single Ascending Dose): This study evaluated single oral doses of this compound in healthy adults aged 18-55.

-

NCT02440100 (Multiple Ascending Dose): This study assessed multiple oral doses of this compound once daily for 14 days in healthy adults (18-55 years) and a cohort of healthy elderly subjects (65-85 years).

-

NCT02407353 (Biomarker Study): This study investigated the effect of single oral doses of this compound on Aβ peptide levels in the cerebrospinal fluid (CSF) of healthy adults aged 18-55, with serial CSF sampling over 36 hours.

Pharmacokinetic Analysis: Plasma samples were collected at various time points post-dosing to determine the pharmacokinetic profile of this compound. Standard PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) were calculated.

Pharmacodynamic Analysis: CSF samples were collected via lumbar puncture. The concentrations of Aβ37, Aβ38, Aβ40, and Aβ42 were quantified using validated immunoassays. The change from baseline in these Aβ species was the primary pharmacodynamic endpoint.

Safety Assessments: Safety and tolerability were monitored throughout the studies and included the recording of adverse events (AEs), clinical laboratory tests, vital signs, and electrocardiograms.

Clinical Trial Results

Pharmacokinetics: this compound demonstrated a pharmacokinetic profile suitable for once-daily dosing.

Pharmacodynamics: this compound showed robust, dose-dependent effects on CSF Aβ peptides, consistent with its mechanism of action. Specifically, it led to a decrease in the concentrations of Aβ42 and Aβ40 and a corresponding increase in Aβ37 and Aβ38, with no significant change in total Aβ levels.

Table 1: Change from Baseline in CSF Aβ Peptides in the Multiple Ascending Dose Study (NCT02440100)

| Dose (mg) | Aβ42 Change (%) | Aβ40 Change (%) | Aβ37 Change (%) | Aβ38 Change (%) |

| 40 | -33 | -14 | +68 | +15 |

| 100 | -48 | -25 | +128 | +29 |

| 200 | -58 | -33 | +183 | +41 |

| 360 | -65 | -39 | +220 | +50 |

Data adapted from Ahn et al., 2020. Changes are placebo-adjusted mean percentages at steady state.

Safety and Tolerability: Across all three Phase I studies, involving 120 healthy subjects, this compound was generally safe and well-tolerated at single doses up to 360 mg and multiple daily doses for 14 days. No serious adverse events were reported, and the severe adverse events that did occur were not considered to be related to the drug.

Conclusion

The development of this compound was discontinued due to a strategic shift in Pfizer's research and development focus, and not due to any identified issues with the molecule's safety, tolerability, or mechanism of action in early-phase clinical trials. The available data from the Phase I program indicated that this compound was a promising γ-secretase modulator that effectively engaged its target and exhibited a favorable safety profile. The discontinuation of this program highlights the impact of corporate strategy on drug development pipelines, independent of the scientific and clinical merits of a particular compound.

References

- 1. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alzforum.org [alzforum.org]

- 3. Pharmacokinetic and Pharmacodynamic Effects of a γ-Secretase Modulator, this compound, on CSF Amyloid-β Peptides in Randomized Phase I Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PF-06648671 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of PF-06648671, a potent γ-secretase modulator (GSM). The following sections describe the mechanism of action, key in vitro assays for characterizing its activity, and the downstream cellular consequences of its modulatory effects.

Mechanism of Action

This compound is a γ-secretase modulator that allosterically binds to the γ-secretase complex, the enzyme responsible for the final cleavage of the amyloid precursor protein (APP). Unlike γ-secretase inhibitors, which block the overall activity of the enzyme, this compound modulates its processivity. This modulation results in a shift in the cleavage pattern of APP, leading to a decrease in the production of the highly amyloidogenic 42-amino acid amyloid-beta peptide (Aβ42) and the 40-amino acid peptide (Aβ40). Concurrently, there is an increase in the production of shorter, less aggregation-prone Aβ peptides, such as Aβ37 and Aβ38. This shift in the Aβ peptide profile is considered a promising therapeutic strategy for Alzheimer's disease.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound in a whole-cell assay.

| Compound | Assay Type | Cell Line | Parameter | Value |

| This compound | Whole-cell Aβ42 assay | CHO cells expressing APP | IC50 | 9.8 nM[1][2] |

Experimental Protocols

Cell-Based Assay: Determination of Aβ Peptide Levels in Conditioned Media

This protocol describes the quantification of Aβ42, Aβ40, Aβ38, and Aβ37 levels in the conditioned media of Chinese Hamster Ovary (CHO) cells stably expressing human APP after treatment with this compound.

Materials:

-

CHO cells stably expressing human APP (CHO-APP)

-

Cell culture medium (e.g., DMEM/F12)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

DMSO (vehicle control)

-

Phosphate Buffered Saline (PBS)

-

Commercially available ELISA kits for human Aβ42, Aβ40, Aβ38, and Aβ37

Procedure:

-

Cell Culture: Culture CHO-APP cells in appropriate cell culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Plating: Seed CHO-APP cells into 24-well plates at a density that allows for 80-90% confluency after 24 hours.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (e.g., ≤ 0.1%).

-

Compound Treatment: After 24 hours of cell attachment, replace the culture medium with fresh medium containing the various concentrations of this compound or vehicle control.

-

Incubation: Incubate the cells for 24-48 hours to allow for the modulation of Aβ production.

-

Conditioned Media Collection: Following incubation, carefully collect the conditioned media from each well.

-

Sample Preparation: Centrifuge the collected media at 1,000 x g for 10 minutes to pellet any detached cells or debris. Transfer the supernatant to fresh tubes.

-

Aβ Quantification (ELISA): Quantify the levels of Aβ42, Aβ40, Aβ38, and Aβ37 in the conditioned media using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Construct dose-response curves by plotting the percentage of Aβ reduction (for Aβ42 and Aβ40) or increase (for Aβ37 and Aβ38) against the log concentration of this compound. Calculate the IC50 value for Aβ42 reduction.

Biochemical Assay: In Vitro γ-Secretase Activity Assay

This protocol provides a general framework for assessing the direct modulatory effect of this compound on the activity of isolated γ-secretase.

Materials:

-

Source of active γ-secretase (e.g., membrane preparations from cells overexpressing the γ-secretase complex components or purified enzyme).

-

Fluorogenic or recombinant γ-secretase substrate (e.g., a peptide sequence derived from the APP transmembrane domain flanked by a fluorophore and a quencher).

-

Assay buffer (e.g., MES buffer, pH 6.0-7.0, containing a mild detergent like CHAPSO).

-

This compound

-

DMSO (vehicle control)

-

Known γ-secretase inhibitor (positive control)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound and control compounds in DMSO. Serially dilute in assay buffer to the desired concentrations.

-

Assay Reaction Setup: In a 96-well black microplate, add the assay buffer, the γ-secretase preparation, and the various concentrations of this compound or control compounds.

-

Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes to allow the compound to interact with the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the γ-secretase substrate to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-4 hours), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorogenic substrate. Cleavage of the substrate by γ-secretase will separate the fluorophore and quencher, resulting in an increase in fluorescence.

-